molecular formula C13H16N2 B2674189 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 147008-91-1

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B2674189
CAS No.: 147008-91-1
M. Wt: 200.285
InChI Key: NWTOHMWTBNGTEF-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chemical compound with the molecular formula C13H16N2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a methyl group and an amine group attached to the tetrahydrocarbazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine derivatives react with cyclohexanone in the presence of an acid catalyst to form the tetrahydrocarbazole core. Subsequent functionalization steps introduce the methyl and amine groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Uniqueness

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to the presence of both a methyl group and an amine group on the tetrahydrocarbazole structure. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h2,4,6,9,15H,3,5,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTOHMWTBNGTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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